Kanzonol T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol T involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate chalcones followed by hydroxylation and methylation reactions . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of licorice roots using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate this compound. This method ensures a high yield of the compound while maintaining its purity .
Chemical Reactions Analysis
Types of Reactions: Kanzonol T undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Kanzonol T has a wide range of scientific research applications:
Mechanism of Action
Kanzonol T exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to their inhibition.
Comparison with Similar Compounds
Kanzonol T is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
Properties
CAS No. |
181476-22-2 |
---|---|
Molecular Formula |
C25H26O7 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-hydroxy-3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C25H26O7/c1-24(2,30)9-7-14-17(26)11-19-20(22(14)28)23(29)16(12-31-19)13-5-6-18-15(21(13)27)8-10-25(3,4)32-18/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 |
InChI Key |
SBSQRDFJISUOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C(=C(C(=C4)O)CCC(C)(C)O)O)C |
melting_point |
205 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.